Glatiramer acetate

Description

Propriétés

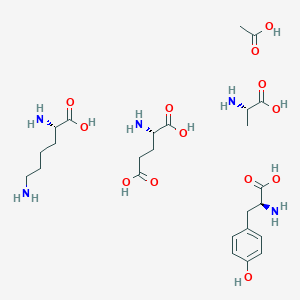

IUPAC Name |

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEAIOHRHQGZPC-KIWGSFCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N5O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163637 |

Source

|

| Record name | Glatiramer acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147245-92-9 |

Source

|

| Record name | Glatiramer acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147245-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glatiramer acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Serendipitous Journey of Glatiramer Acetate: From a Failed Mimic to a Landmark MS Therapeutic

An In-depth Technical Guide on the Discovery and History of Glatiramer Acetate

Abstract

This compound (GA), a cornerstone in the treatment of relapsing-remitting multiple sclerosis (MS), boasts a unique discovery narrative rooted in serendipity. Initially synthesized in the late 1960s at the Weizmann Institute of Science by Michael Sela, Ruth Arnon, and Dvora Teitelbaum, this random polymer of four amino acids—L-glutamic acid, L-alanine, L-tyrosine, and L-lysine—was designed not as a therapeutic, but as a tool to induce experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS.[1][2][3] The intention was to create a synthetic molecule that mimicked myelin basic protein (MBP), a key target of the autoimmune attack in MS.[4] Paradoxically, instead of inducing EAE, GA was found to suppress and even prevent the disease in various animal models. This unexpected finding pivoted the research from basic immunology to therapeutic drug development, culminating in the approval of GA (marketed as Copaxone®) by the FDA in 1996 for the treatment of relapsing-remitting MS.[2][5] This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental work that underpinned the development of this important immunomodulatory drug.

The Genesis: A Tale of Unexpected Suppression

The story of this compound begins in the laboratories of the Weizmann Institute of Science in Israel, where researchers were investigating the immunological basis of multiple sclerosis. The prevailing hypothesis was that MS is an autoimmune disease in which the immune system mistakenly attacks the myelin sheath that insulates nerve fibers in the central nervous system (CNS). A primary autoantigen implicated in this process was myelin basic protein (MBP).

The research team, led by Michael Sela and Ruth Arnon, synthesized a series of random copolymers of amino acids with the goal of creating a substance that could mimic MBP and reliably induce EAE in laboratory animals.[6] One of these copolymers, a mixture of L-glutamic acid, L-alanine, L-tyrosine, and L-lysine in a specific molar ratio, was designated Copolymer 1 (Cop-1). The expectation was that Cop-1 would trigger an autoimmune response against myelin, thereby providing a consistent model to study the disease.

However, in a pivotal turn of events, experiments revealed that Cop-1 did the opposite. Instead of inducing EAE, it protected the animals from developing the disease when they were subsequently challenged with encephalitogenic substances.[1][2] This serendipitous discovery marked a paradigm shift in the research, transforming a failed experimental tool into a promising therapeutic candidate.

From Laboratory Anomaly to Clinical Candidate: Early Preclinical and Clinical Investigations

The initial observation of EAE suppression spurred a series of preclinical studies to confirm and understand this unexpected effect. These early experiments were crucial in establishing the foundation for future clinical development.

Key Preclinical Experiments

The primary preclinical model used to evaluate the efficacy of Cop-1 was the EAE model, induced in various animal species, including mice, guinea pigs, and monkeys. The consistent finding across these studies was the ability of Cop-1 to significantly reduce the incidence and severity of EAE.

Early Clinical Trials

Following the promising preclinical results, the first clinical trials in humans began in the late 1970s. An early pilot trial led by Bornstein and colleagues, published in 1987, provided the first evidence of efficacy in patients with relapsing-remitting MS. This trial, although small, was a critical step in demonstrating the potential of this compound as a human therapeutic.

Elucidating the Mechanism of Action: A Multifaceted Immunomodulatory Approach

The mechanism of action of this compound is complex and not fully elucidated, but research has revealed a multi-pronged immunomodulatory effect. It is thought to act both in the periphery and potentially within the CNS.[7]

The primary proposed mechanisms include:

-

Competition for MHC Binding: this compound binds promiscuously to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs).[8][9][10] This binding competes with the binding of myelin antigens, such as MBP, thereby reducing their presentation to T cells and dampening the initial activation of the autoimmune response.[7][8]

-

Induction of a Th2 Immune Shift: Treatment with this compound leads to the generation of GA-specific T helper 2 (Th2) cells.[9][11] These Th2 cells produce anti-inflammatory cytokines, such as IL-4, IL-10, and IL-13, which can counteract the pro-inflammatory Th1 and Th17 responses that are characteristic of MS.[9][11][12]

-

Bystander Suppression: GA-specific Th2 cells can cross the blood-brain barrier and, upon reactivation in the CNS by myelin antigens, release their anti-inflammatory cytokines.[9][13] This localized release of anti-inflammatory mediators can suppress the activity of pathogenic, myelin-reactive T cells in the vicinity, a phenomenon known as "bystander suppression."[2][13]

-

Induction of Regulatory T Cells (Tregs): this compound has been shown to increase the number and function of regulatory T cells (Tregs), including CD4+CD25+ and Foxp3+ Tregs.[7] These cells play a crucial role in maintaining immune tolerance and suppressing autoimmune responses.

-

Neuroprotective Effects: Some studies suggest that this compound may also have direct neuroprotective effects, potentially through the induction of brain-derived neurotrophic factor (BDNF) by GA-reactive T cells.[1]

Pivotal Clinical Trials and Regulatory Approval

The journey of this compound from an experimental compound to a globally approved drug was paved by a series of well-designed clinical trials that established its efficacy and safety.

The U.S. Pivotal Trial (Johnson et al., 1995)

This multicenter, randomized, double-blind, placebo-controlled Phase III trial was instrumental in the FDA approval of this compound. The study enrolled 251 patients with relapsing-remitting MS who received either daily subcutaneous injections of 20 mg of this compound or a placebo for two years.[7][14] The primary endpoint was the mean number of relapses.[7]

The European/Canadian MRI Study (Comi et al., 2001)

This large-scale, randomized, placebo-controlled trial focused on the effects of this compound on magnetic resonance imaging (MRI) markers of disease activity.[15][16] The study enrolled 239 patients and demonstrated that this compound significantly reduced the number of gadolinium-enhancing lesions, a key indicator of active inflammation in the CNS.[3][15]

The GALA Study (Khan et al., 2013)

To improve patient convenience, a higher dose, less frequent administration schedule was investigated in the this compound Low-Frequency Administration (GALA) study. This Phase III trial evaluated the efficacy and safety of a 40 mg subcutaneous injection of this compound administered three times a week.[17][18][19] The study demonstrated that this regimen was also effective in reducing the annualized relapse rate.[17][18][20]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the pivotal clinical trials of this compound.

Table 1: Efficacy of this compound (20 mg/day) in Relapsing-Remitting MS

| Clinical Trial | Treatment Group | Placebo Group | Outcome Measure | Result | p-value |

| U.S. Pivotal Trial (Johnson et al., 1995) | 1.19 | 1.68 | Mean 2-year Relapse Rate | 29% reduction | 0.0007 |

| European/Canadian MRI Study (Comi et al., 2001) | -10.8 | (vs. placebo) | Mean Change in Total Enhancing Lesions | Significant Reduction | 0.003 |

| European/Canadian MRI Study (Comi et al., 2001) | 0.51 | 0.76 | Mean Annualized Relapse Rate | 33% reduction | 0.012 |

Table 2: Efficacy of this compound (40 mg, 3 times/week) in Relapsing-Remitting MS (GALA Study)

| Treatment Group | Placebo Group | Outcome Measure | Result | p-value |

| 0.331 | 0.505 | Annualized Relapse Rate | 34% reduction | <0.0001 |

| (vs. placebo) | (vs. placebo) | Cumulative Gd-enhancing T1 lesions | 44.8% reduction | <0.0001 |

| (vs. placebo) | (vs. placebo) | Cumulative new/enlarging T2 lesions | 34.7% reduction | <0.0001 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments central to the discovery and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the polymerization of N-carboxyanhydrides (NCAs) of the four constituent amino acids.[21][22][23]

Step 1: Polymerization of N-Carboxyanhydrides (NCAs)

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the NCAs of L-alanine, γ-benzyl L-glutamate, Nε-trifluoroacetyl-L-lysine, and L-tyrosine in an anhydrous polar aprotic solvent such as 1,4-dioxane.

-

Initiate the polymerization by adding a controlled amount of an initiator, such as diethylamine.

-

Allow the reaction to proceed with stirring at room temperature for approximately 24 hours. The result is a protected copolymer.

Step 2: Deprotection of the Protected Copolymer

-

Suspend the protected copolymer in a solution of 33% hydrogen bromide (HBr) in glacial acetic acid. This step cleaves the benzyl protecting groups from the glutamic acid residues.

-

Stir the mixture at room temperature for approximately 17 hours.

-

Precipitate and wash the resulting trifluoroacetyl-glatiramer intermediate.

Step 3: Final Deprotection and Salt Formation

-

Treat the trifluoroacetyl-glatiramer with an aqueous solution of a base, such as piperidine or a tetraalkylammonium hydroxide, to remove the trifluoroacetyl protecting groups from the lysine residues.

-

Adjust the pH of the solution to 3-4 with acetic acid to form the acetate salt.

Step 4: Purification

-

Purify the this compound solution by dialysis or ultrafiltration using a membrane with an appropriate molecular weight cutoff (e.g., 3 kDa) to remove low-molecular-weight impurities and residual reagents.

-

Lyophilize the purified solution to obtain this compound as a white solid.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The MOG35-55-induced EAE model in C57BL/6 mice is a standard preclinical model for MS.[2][8][10][13]

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTx)

-

Phosphate-buffered saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Emulsify by repeated passage through a syringe until a stable, white, viscous emulsion is formed.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flank.

-

Administer 200 ng of Pertussis toxin in 200 µL of PBS intraperitoneally.

-

-

Second Pertussis Toxin Injection (Day 2):

-

Administer a second dose of 200 ng of Pertussis toxin in 200 µL of PBS intraperitoneally.

-

-

Clinical Scoring:

-

Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

-

Score the mice on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

-

Th1/Th2 Cytokine Profiling by ELISA

This protocol outlines the measurement of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines from the supernatant of cultured splenocytes.[24][25]

Procedure:

-

Splenocyte Isolation and Culture:

-

Euthanize mice and aseptically remove the spleens.

-

Prepare a single-cell suspension of splenocytes.

-

Culture the splenocytes in complete RPMI-1640 medium in the presence or absence of this compound or a mitogen (e.g., Concanavalin A) for 48-72 hours.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add diluted standards and culture supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash and add streptavidin-horseradish peroxidase (HRP).

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

Flow Cytometry for Regulatory T Cell (Treg) Analysis

This protocol describes the identification of CD4+CD25+Foxp3+ Tregs in mouse splenocytes by flow cytometry.[12][26][27]

Procedure:

-

Cell Staining:

-

Prepare a single-cell suspension of splenocytes.

-

Stain the cells with fluorescently labeled antibodies against surface markers CD4 and CD25.

-

-

Fixation and Permeabilization:

-

Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.

-

-

Intracellular Staining:

-

Stain the permeabilized cells with a fluorescently labeled antibody against the intracellular transcription factor Foxp3.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes based on forward and side scatter properties.

-

Gate on single cells to exclude doublets.

-

Gate on CD4+ T cells.

-

Within the CD4+ population, identify the CD25+Foxp3+ Treg population.

-

-

Visualizations

The following diagrams illustrate key concepts in the discovery and mechanism of action of this compound.

Caption: The serendipitous discovery workflow of this compound.

Caption: The multifaceted mechanism of action of this compound.

Conclusion

The discovery and development of this compound represent a remarkable chapter in the history of medicine, where a serendipitous laboratory finding led to a first-line therapy for a debilitating autoimmune disease. Its journey from a failed MBP mimic to a widely used immunomodulatory agent underscores the importance of keen observation and the willingness to pursue unexpected scientific paths. The complex and multifaceted mechanism of action of this compound continues to be an area of active research, offering further insights into the immunopathogenesis of multiple sclerosis and potential avenues for future therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinician.com [clinician.com]

- 4. researchgate.net [researchgate.net]

- 5. osvepharma.com [osvepharma.com]

- 6. Glatiramer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 13. Extended use of this compound (Copaxone) is well tolerated and maintains its clinical effect on multiple sclerosis relapse rate and degree of disability. Copolymer 1 Multiple Sclerosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. European/Canadian multicenter, double-blind, randomized, placebo-controlled study of the effects of this compound on magnetic resonance imaging--measured disease activity and burden in patients with relapsing multiple sclerosis. European/Canadian this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. neurology.org [neurology.org]

- 17. Teva Pharmaceutical Industries Ltd. - Teva Announces Top-Line Results from GALA Phase III Trial Evaluating a New Dosage for this compound Given Three Times Weekly for Relapsing-Remitting Multiple Sclerosis [ir.tevapharm.com]

- 18. This compound 40 mg/ml: A review of the results of GALA and GLACIER clinical studies | Lashch | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 19. Three times weekly this compound in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US20100036092A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. WO2004043995A2 - Process for the preparation of this compound by polymerisation of n-carboxy anhydrides of l-alanine, l-tyrosine, benzyl l-glutamate and benzyloxycarbonyl l-lysine - Google Patents [patents.google.com]

- 23. This compound induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. TH1/TH2 Cytokine profile in relapsing-remitting multiple sclerosis patients treated with this compound or Natalizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Glatiramer Acetate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glatiramer acetate (GA), the active ingredient in Copaxone®, is a complex mixture of synthetic polypeptides used in the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2][3] It is a non-biological complex drug (NBCD) composed of the acetate salts of polypeptides formed from four naturally occurring amino acids: L-glutamic acid, L-alanine, L-tyrosine, and L-lysine.[4][5][6][7] Unlike typical small molecule drugs or well-defined biologics, this compound's inherent heterogeneity in terms of polypeptide sequence and size presents significant challenges for its complete characterization.[5][8][9] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for its characterization, and visualizes key concepts to aid in understanding this complex therapeutic agent.

Composition and Structure

This compound is a random copolymer of four amino acids.[1][10] The manufacturing process involves the polymerization of these amino acids, resulting in a diverse population of polypeptide chains.[5]

Table 1: Amino Acid Composition of this compound

| Amino Acid | Average Molar Fraction |

| L-glutamic acid | 0.141 |

| L-alanine | 0.427 |

| L-tyrosine | 0.095 |

| L-lysine | 0.338 |

(Data sourced from multiple references)[5][6][7][11]

The sequence of these amino acids within the polypeptide chains is random, contributing to the complexity of the mixture.[1] The initiation of the polymerization process with diethylamine can lead to partial capping of the carboxy-termini, adding to the structural heterogeneity.[11]

While a definitive primary structure for each polypeptide is not feasible to determine, the overall secondary structure has been investigated. Spectroscopic methods like Circular Dichroism (CD) and Raman spectroscopy indicate the presence of α-helical and β-sheet structures.[12] The ratio of these structures can be influenced by environmental factors such as temperature and pH.[12]

Molecular Weight

The molecular weight of this compound is a critical quality attribute and is typically reported as a range due to the polydisperse nature of the polypeptide mixture.[4][5]

Table 2: Molecular Weight Characteristics of this compound

| Parameter | Value Range (Daltons) | Description |

| Average Molecular Weight (Mw) | 5,000 - 9,000 | The weight-average molecular weight of the polypeptide mixture.[4][5][13] |

| Peak Molecular Weight (Mp) | 5,000 - 9,000 | The molecular weight at the peak of the size-exclusion chromatogram.[13] |

| Molecular Weight Range | 2,000 - 40,000 | The broader range of molecular weights present in the mixture.[14] |

Solubility and Stability

This compound is supplied as a crystalline solid.[15] Its solubility and stability are important considerations for formulation and administration.

Table 3: Solubility and Stability of this compound

| Property | Details |

| Solubility | Soluble in phosphate-buffered saline (PBS) at pH 7.2 (approximately 1 mg/mL).[15][16] Also soluble in DMSO.[17] |

| Stability | Aqueous solutions are not recommended for long-term storage.[15] Stock solutions should be stored at -20°C for up to several months.[17][18] After subcutaneous injection, it undergoes rapid degradation into amino acids and shorter peptides.[3] |

Experimental Protocols for Characterization

A multi-faceted approach employing various analytical techniques is necessary for the comprehensive characterization of this compound.[4][19]

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This is a powerful technique for determining the absolute molecular weight and distribution of this compound without relying on column calibration with molecular weight standards.[13][20]

-

Instrumentation: A size-exclusion chromatography (SEC) system coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.[13][20]

-

Columns: A combination of two size-exclusion columns, such as TSKgel G3000swxl and TSKgel G2000swxl, is often used.[20]

-

Mobile Phase: An isocratic mobile phase of 0.1 M sodium phosphate with 0.15 M sodium chloride at pH 3.5.[20]

-

Flow Rate: 0.5 mL/min.[20]

-

Injection Volume: 10 µL.[20]

-

Data Analysis: The dn/dc value (specific refractive index increment) for this compound is crucial for accurate molecular weight determination and has been determined to be 0.197 mL/g.[13][20]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to identify the different molecular ions present within the complex mixture of this compound.[5] Ion mobility mass spectrometry (IMMS) provides an additional dimension of separation based on the size and shape of the ionized molecules.[21]

-

Sample Preparation: For detailed analysis, this compound can be digested with an enzyme like Lys-C.[22]

-

Chromatography: The digested sample is often separated using techniques like hydrophilic interaction liquid chromatography (HILIC) before introduction into the mass spectrometer.[22]

-

Data Acquisition: Data is typically acquired in full scan mode over a mass-to-charge (m/z) range of 150–1700.[19]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to obtain a "spectroscopic fingerprint" of the secondary structure of the polypeptides in this compound.[23][24]

-

Instrumentation: A CD spectrometer.[24]

-

Sample Preparation: Samples are typically prepared at a concentration of 0.1 mg/mL in a suitable buffer, such as 150 mM citrate-phosphate buffer at pH 6.[25]

-

Measurement: Spectra are recorded in the far-UV region (e.g., 195–260 nm) at room temperature using a quartz cuvette with a 1-mm pathlength.[25]

Mechanism of Action and Signaling Pathways

The therapeutic effect of this compound in multiple sclerosis is attributed to its immunomodulatory properties.[1][7] It is thought to act by modifying the immune processes responsible for the pathogenesis of the disease.[1]

One of the key mechanisms involves a shift in the T-cell population from pro-inflammatory Th1 cells to anti-inflammatory Th2 cells.[1][8] this compound can bind to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), which can interfere with the presentation of myelin antigens to T-cells.[26]

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Risk-benefit assessment of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2019049038A1 - Process for the characterization of this compound - Google Patents [patents.google.com]

- 6. Glatiramer - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound Analysis - deltaDOT Ltd [deltadot.com]

- 10. This compound | 147245-92-9 [chemicalbook.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. This compound persists at the injection site and draining lymph nodes via electrostatically-induced aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20140045740A1 - Analysis of this compound - Google Patents [patents.google.com]

- 14. WO2012016042A2 - this compound molecular weight markers - Google Patents [patents.google.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. apexbt.com [apexbt.com]

- 18. abmole.com [abmole.com]

- 19. researchgate.net [researchgate.net]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Demonstration of Equivalence of Generic this compound and Copaxone® [frontiersin.org]

- 24. Demonstration of Equivalence of Generic this compound and Copaxone® - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthetic Cationic Autoantigen Mimics this compound Persistence at the Site of Injection and Is Efficacious Against Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Glatiramer Acetate: A Technical Guide

An In-depth exploration of the foundational research into Glatiramer Acetate, from its serendipitous discovery to its immunomodulatory mechanisms of action.

Introduction

This compound (GA), a synthetic copolymer of four amino acids (L-glutamic acid, L-lysine, L-alanine, and L-tyrosine), was initially designed to mimic myelin basic protein (MBP) with the intent of inducing experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS).[1] Unexpectedly, early preclinical investigations revealed that not only did GA not induce EAE, but it actively suppressed the disease.[2][3] This pivotal discovery shifted the trajectory of GA research, leading to its development as a significant therapeutic agent for relapsing-remitting multiple sclerosis. This technical guide provides a comprehensive overview of the core preclinical studies that elucidated the fundamental mechanisms of action of GA, with a focus on the experimental protocols, quantitative data, and the immunological pathways involved.

Core Mechanisms of Action

Early preclinical research established that this compound's therapeutic effects are multifactorial, primarily revolving around its ability to modulate the immune response at various levels. The principal mechanisms identified in these seminal studies include:

-

Promiscuous Binding to MHC Class II Molecules: GA exhibits a high binding affinity to major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).[4] This binding is described as "promiscuous" due to its ability to interact with a wide range of MHC haplotypes. This interaction leads to the competitive inhibition of the presentation of myelin antigens, such as MBP, to T cells, thereby reducing the activation of autoreactive lymphocytes.[5][6]

-

Induction of a Th2-Biased Immune Response: A cornerstone of GA's mechanism is its ability to shift the immune response from a pro-inflammatory T helper 1 (Th1) phenotype to an anti-inflammatory T helper 2 (Th2) or T helper 3 (Th3) phenotype.[7][8] Th1 cells are characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are implicated in the pathogenesis of MS. In contrast, GA promotes the differentiation of GA-specific T cells that produce anti-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), interleukin-10 (IL-10), and transforming growth factor-beta (TGF-β).[6][9]

-

Bystander Suppression in the Central Nervous System: GA-specific Th2 cells, induced in the periphery, can cross the blood-brain barrier and accumulate at sites of inflammation within the central nervous system (CNS).[10] Once in the CNS, these cells are reactivated upon encountering myelin antigens, leading to the local release of anti-inflammatory cytokines. This phenomenon, termed "bystander suppression," creates an anti-inflammatory milieu that dampens the activity of pathogenic, myelin-reactive T cells, irrespective of their specific antigen.[5]

-

Neuroprotective Effects: Beyond its immunomodulatory properties, early studies suggested that GA may also exert direct neuroprotective effects. A key finding was the induction of brain-derived neurotrophic factor (BDNF) by GA-specific T cells.[11] BDNF is a crucial neurotrophin that supports the survival and function of neurons and may contribute to repair processes within the CNS.

Quantitative Data from Preclinical EAE Studies

The efficacy of this compound in preclinical settings was primarily evaluated using the EAE model in rodents and non-human primates. The following tables summarize key quantitative findings from these early studies.

| Animal Model | EAE Induction | GA Treatment Regimen | Mean Clinical Score (Control) | Mean Clinical Score (GA-Treated) | Reference |

| Mouse (SJL/J) | MBP in CFA | 75 µ g/day , s.c., from day 1 post-immunization | 3.2 ± 0.4 | 0.8 ± 0.2 | [10] |

| Mouse (C57BL/6) | MOG35-55 in CFA + PTX | 100 µ g/day , s.c., from day of immunization | 3.5 ± 0.5 | 1.5 ± 0.3 | [11] |

| Rhesus Monkey | MOG35-55 in CFA | 5 mg/day, i.m., from day of immunization | 4.5 (severe paralysis) | 1.0 (mild tail weakness) | [10] |

Table 1: Effect of this compound on Clinical Scores in EAE Models. CFA: Complete Freund's Adjuvant; PTX: Pertussis Toxin; s.c.: subcutaneous; i.m.: intramuscular.

| Assay | Parameter Measured | Control Group (Units) | GA-Treated Group (Units) | Reference |

| T-cell Proliferation | Stimulation Index (re: Myelin Antigen) | 15.8 ± 2.1 | 4.2 ± 0.9 | [10] |

| ELISA | IFN-γ concentration (pg/mL) | 1250 ± 150 | 350 ± 50 | [6] |

| ELISA | IL-4 concentration (pg/mL) | 150 ± 25 | 850 ± 100 | [6] |

| ELISA | IL-10 concentration (pg/mL) | 80 ± 15 | 420 ± 60 | [9] |

| Immunohistochemistry | CNS Inflammatory Infiltrates (cells/mm²) | 250 ± 40 | 60 ± 15 | [12] |

Table 2: Immunological and Histopathological Effects of this compound in EAE. ELISA: Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols employed in the early evaluation of this compound.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

Objective: To induce an animal model of multiple sclerosis that mimics the inflammatory and demyelinating pathology of the human disease.

Materials:

-

Myelin antigen: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide or Myelin Basic Protein (MBP).

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin (PTX).

-

Animal strain: C57BL/6 or SJL/J mice.

Procedure:

-

Prepare an emulsion of the myelin antigen in CFA. A typical concentration is 1-2 mg/mL of antigen.

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100-200 µL of the emulsion subcutaneously, typically distributed over two sites on the flank.

-

On the day of immunization (Day 0) and again on Day 2, administer an intraperitoneal injection of Pertussis Toxin (typically 100-200 ng per mouse).

-

Monitor the animals daily for clinical signs of EAE, starting from approximately day 7 post-immunization.

-

Score the clinical severity of the disease using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

T-cell Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To measure the proliferation of T lymphocytes in response to stimulation with an antigen.

Materials:

-

Spleens from immunized or control mice.

-

Ficoll-Paque for lymphocyte isolation.

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Antigen (e.g., GA, MBP).

-

[³H]-Thymidine.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Aseptically remove spleens from euthanized mice and prepare a single-cell suspension.

-

Isolate splenocytes by density gradient centrifugation using Ficoll-Paque.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Plate the splenocytes in 96-well plates at a density of 2 x 10⁵ cells per well.

-

Add the stimulating antigen (e.g., GA or MBP at 10-50 µg/mL) to the appropriate wells. Include wells with no antigen (negative control) and a mitogen like Concanavalin A (positive control).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

During the last 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) or as a stimulation index (mean CPM of stimulated cultures / mean CPM of unstimulated cultures).

Cytokine Analysis (ELISA)

Objective: To quantify the concentration of specific cytokines in cell culture supernatants or serum.

Materials:

-

Supernatants from T-cell proliferation assays or serum from treated and control animals.

-

ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-10).

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Coat the wells of a 96-well ELISA plate with the capture antibody for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Add the standards and samples (culture supernatants or diluted serum) to the wells and incubate.

-

Wash the plate.

-

Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate.

-

Add the substrate for the enzyme and allow the color to develop.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Histopathology of CNS Tissue

Objective: To assess the extent of inflammation and demyelination in the central nervous system.

Materials:

-

Spinal cords and brains from EAE mice.

-

Formalin or paraformaldehyde for fixation.

-

Paraffin for embedding.

-

Microtome.

-

Stains: Hematoxylin and Eosin (H&E) for inflammation, Luxol Fast Blue (LFB) for myelin.

-

Microscope.

Procedure:

-

Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the spinal cord and brain and post-fix the tissues overnight.

-

Process the tissues through a series of alcohol and xylene washes and embed in paraffin.

-

Cut thin sections (5-10 µm) using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with H&E to visualize inflammatory cell infiltrates and with LFB to assess the degree of demyelination.

-

Dehydrate and mount the stained sections.

-

Examine the sections under a microscope and quantify the degree of inflammation and demyelination, often using a semi-quantitative scoring system.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are initiated by a series of cellular and molecular interactions. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and experimental workflows described in early preclinical studies.

Caption: this compound's Core Immunomodulatory Pathway.

Caption: Experimental Workflow for Preclinical EAE Studies.

Caption: Modulation of Intracellular Signaling by this compound.

Conclusion

The early preclinical studies of this compound laid a robust foundation for its clinical development and established its unique profile as an immunomodulatory agent. Through meticulous investigation using the EAE animal model, researchers uncovered its multifaceted mechanism of action, including MHC blockade, induction of a Th2-biased immune response, bystander suppression within the CNS, and potential neuroprotective effects. The detailed experimental protocols and quantitative data generated from these seminal studies were instrumental in advancing our understanding of GA's therapeutic potential and continue to inform ongoing research into its broader applications in autoimmune and neurodegenerative diseases. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, encapsulating the core preclinical science that underpins the successful clinical use of this compound.

References

- 1. The Evolving Mechanisms of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdbneuro.com [mdbneuro.com]

- 3. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 4. Mechanisms of immunomodulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]

- 6. pnas.org [pnas.org]

- 7. This compound (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Immunomodulation: Evidence of Neuroprotection and Cognitive Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Evolving Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. jpp.krakow.pl [jpp.krakow.pl]

Glatiramer Acetate's Immunomodulatory Effects on T-Cells: A Technical Guide

Introduction

Glatiramer acetate (GA), a synthetic polypeptide analog of myelin basic protein (MBP), is an established immunomodulatory therapy for relapsing-remitting multiple sclerosis (MS).[1] Composed of a random mixture of acetate salts of L-alanine, L-glutamate, L-lysine, and L-tyrosine, GA's therapeutic efficacy stems from its complex and multifaceted interactions with the immune system, particularly its profound influence on T-cell function.[2] Initially enigmatic, the mechanisms of action are now understood to involve a combination of direct effects on T-cells and indirect modulation via antigen-presenting cells (APCs).[2] This guide provides an in-depth technical overview of GA's immunomodulatory effects on T-lymphocytes, detailing its impact on T-cell subsets, signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanisms of T-Cell Modulation

This compound's interaction with the immune system is initiated through several key mechanisms that collectively alter the T-cell response from a pro-inflammatory to an anti-inflammatory and regulatory state.

-

MHC Binding and Antigen Competition: GA exhibits strong and promiscuous binding to Major Histocompatibility Complex (MHC) class II molecules on APCs.[1][3] This binding competes with myelin antigens, thereby inhibiting the presentation of these autoantigens to T-cells and reducing the activation of pathogenic, myelin-reactive T-cells.[1][3]

-

Induction of T-Cell Anergy and Receptor Antagonism: Beyond MHC blocking, GA can act as a T-cell receptor (TCR) antagonist for myelin-specific T-cells.[3][4] This interaction can lead to a state of unresponsiveness or anergy in autoreactive T-cells, further dampening the autoimmune response.[4]

-

Modulation of Antigen-Presenting Cells (APCs): GA is now recognized to initially target APCs, such as monocytes and dendritic cells, inducing an anti-inflammatory M2 phenotype.[2][5] These modulated APCs are pivotal in directing the subsequent differentiation of T-cells towards anti-inflammatory and regulatory lineages.[2]

-

Induction of a T-Helper 2 (Th2) and Regulatory T-cell (Treg) Shift: A central tenet of GA's mechanism is the induction of GA-specific T-cells that exhibit a Th2 and Treg phenotype.[6][7] These cells migrate to the central nervous system (CNS) where they mediate "bystander suppression," releasing anti-inflammatory cytokines that suppress the activity of pathogenic Th1 and Th17 cells in the local inflammatory environment.[1][3][7]

Effects on T-Cell Subsets

GA orchestrates a significant shift in the balance of T-helper cell subsets, a critical factor in its therapeutic effect.

-

Inhibition of Pro-Inflammatory Th1 and Th17 Cells: By competing with myelin antigens and promoting an anti-inflammatory environment, GA curtails the proliferation and function of Th1 and Th17 cells. These cells are key drivers of MS pathology through their production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17).[6]

-

Promotion of Anti-Inflammatory Th2 Cells: GA treatment leads to the expansion of GA-specific Th2 cells.[2][8] These cells produce anti-inflammatory cytokines such as IL-4, IL-5, and IL-13, which counteract the Th1-mediated inflammatory cascade.[3][9]

-

Induction of Regulatory T-cells (Tregs): GA promotes the expansion and enhances the function of both CD4+ and CD8+ regulatory T-cells.[2][10] Specifically, it has been shown to increase the population of naive CD4+CD25+FOXP3+CD31+ Tregs.[11] These Tregs contribute to immune tolerance and suppression of autoimmune responses.

-

Modulation of CD8+ T-cells: GA also influences CD8+ T-cell responses. While untreated MS patients often show lower GA-specific CD8+ T-cell responses compared to healthy individuals, GA therapy upregulates these responses.[12] GA-induced CD8+ T-cells can have suppressive functions and contribute to the overall regulatory environment.[2][10]

Quantitative Effects on T-Cell Proliferation and Cytokine Secretion

The immunomodulatory effects of GA can be quantified by measuring changes in T-cell proliferation and cytokine production. The following tables summarize representative data from studies investigating these effects.

Table 1: Effect of this compound on T-Cell Proliferation

| Cell Type | Condition | Proliferation Metric (ΔPF %)* | Reference |

| CD4+ T-cells | Healthy Control + GA | 45.84 | [13] |

| CD8+ T-cells | Healthy Control + GA | 29.43 | [13] |

| CD4+ T-cells | RRMS Patient (untreated) + GA | 35.97 | [13] |

| CD8+ T-cells | RRMS Patient (untreated) + GA | 3.05 | [13] |

| T-cell Lines | MS Patients (pre-treatment) + GA (40 µg/mL) | ~15,000 (Δcpm) | [9] |

| T-cell Lines | MS Patients (12 months treatment) + GA (40 µg/mL) | ~5,000 (Δcpm) | [9] |

*ΔPF % = Proliferating Fraction (%) with antigen - Proliferating Fraction (%) without antigen. **Δcpm = Mean counts per minute with antigen - Mean counts per minute without antigen.

Table 2: Effect of this compound on T-Cell Cytokine Production

| Cytokine | Cell Type / Condition | Effect of GA Treatment | Reference |

| Pro-Inflammatory Cytokines | |||

| IFN-γ | GA-specific T-cell lines | Markedly reduced | [8] |

| IFN-γ | CD4+ and CD8+ T-cells (Responder Patients) | Significant decrease at 12, 18, 24 months | [14] |

| IL-2 | CD4+ and CD8+ T-cells (Responder Patients) | Reduced percentage at 12, 18, 24 months | [14] |

| Anti-Inflammatory Cytokines | |||

| IL-4 | GA-specific CD4+ T-cells | Message detected post-treatment | [13][15] |

| IL-5 | GA-specific T-cell lines | Significantly increased | [8] |

| IL-10 | GA-specific T-cell lines | Produced after stimulation | [16] |

| IL-13 | GA-specific T-cell lines | Increased secretion | [9] |

| TGF-β | GA-specific CD4+ and CD8+ T-cells | Detected in both cell types | [13][15] |

| BDNF | Peripheral Blood Mononuclear Cells | Significant increase from month 6 | [14] |

Signaling Pathways Modulated by this compound

GA's influence on T-cells and APCs is mediated through the modulation of specific intracellular signaling pathways. While the complete picture is still emerging, key pathways have been identified.

-

STAT Signaling: GA has been shown to inhibit the phosphorylation of STAT1 and STAT3 in glial cells that are interacting with activated lymphocytes.[17] It achieves this, in part, by inducing the expression of Suppressor of Cytokine Signaling (SOCS) 1 and 3, which are negative regulators of STAT signaling.[17][18]

-

Type I Interferon (IFN) Pathway: In monocytes, GA inhibits the Type I IFN pathway.[5] This inhibition is dependent on the adaptor protein TRIF but independent of MyD88. GA impairs the nuclear translocation of transcription factors ATF-2 and IRF3, which are essential for the production of IFN-β.[5]

-

PI3K/Akt and MEK/ERK Pathways: In human monocytes, GA can trigger the PI3Kδ/Akt and MEK/ERK pathways, leading to the induction of the IL-1 receptor antagonist (IL-1Ra).[2]

Diagram: this compound Signaling in Antigen-Presenting Cells

Caption: GA modulates APC signaling by inhibiting the TRIF pathway and activating PI3K/MEK pathways.

Diagram: T-Cell Differentiation Shift Induced by this compound

Caption: GA promotes a shift from pro-inflammatory Th1/Th17 to anti-inflammatory Th2/Treg cells.

Key Experimental Protocols

The immunomodulatory effects of GA are investigated using a variety of in vitro and ex vivo immunological assays.

1. T-Cell Proliferation Assay (CFSE-Based Flow Cytometry)

This assay quantifies the proliferation of specific T-cell subsets in response to an antigen like GA.

-

Objective: To measure the percentage of CD4+ and CD8+ T-cells that divide in response to GA.

-

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs in PBS and incubate with a low concentration (e.g., 0.25-1.0 µM) of Carboxyfluorescein succinimidyl ester (CFSE) at 37°C for 7-10 minutes. CFSE is a fluorescent dye that binds covalently to intracellular proteins.

-

Quenching: Quench the labeling reaction by adding fetal bovine serum (FBS) and wash the cells twice with complete RPMI-1640 medium.

-

Cell Culture: Plate the CFSE-labeled PBMCs (e.g., 2 x 10^6 cells/mL) in 96-well plates. Add GA (e.g., 20-40 µg/mL) to test wells and a negative control (medium alone) to control wells.

-

Incubation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.

-

Staining: Harvest the cells and stain with fluorescently-conjugated antibodies specific for T-cell surface markers, such as anti-CD3, anti-CD4, and anti-CD8.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the CD3+ T-cell population, and then further gate on CD4+ and CD8+ subsets. Proliferating cells will have diluted the CFSE dye, resulting in successively lower fluorescence intensity with each cell division. The percentage of proliferating cells is determined by analyzing the CFSE histogram.[13][15]

-

Diagram: CFSE T-Cell Proliferation Assay Workflow

References

- 1. This compound: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]

- 3. pnas.org [pnas.org]

- 4. Mechanisms of immunomodulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression analysis reveals functional pathways of this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. This compound induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound ameliorates inflammatory bowel disease in mice through the induction of Qa-1-restricted CD8⁺ regulatory cells [pubmed.ncbi.nlm.nih.gov]

- 11. This compound improves regulatory T-cell function by expansion of naive CD4(+)CD25(+)FOXP3(+)CD31(+) T-cells in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (Copaxone) therapy induces CD8(+) T cell responses in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - this compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]

- 14. Effect of this compound (Copaxone) on the immunophenotypic and cytokine profile and BDNF production in multiple sclerosis: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (copolymer-1)-specific, human T cell lines: cytokine profile and suppression of T cell lines reactive against myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound attenuates the activation of CD4+ T cells by modulating STAT1 and -3 signaling in glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound attenuates the activation of CD4+ T cells by modulating STAT1 and −3 signaling in glia | Semantic Scholar [semanticscholar.org]

Glatiramer Acetate and its Role in Bystander Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glatiramer acetate (GA), a synthetic random polymer of four amino acids, is a well-established immunomodulatory drug primarily used in the treatment of relapsing-remitting multiple sclerosis (RRMS). Its therapeutic efficacy is not merely confined to the specific autoimmune response against myelin basic protein but extends to a broader, antigen-non-specific dampening of inflammation within the central nervous system (CNS). This phenomenon, known as "bystander suppression," is a critical component of GA's mechanism of action. This technical guide provides an in-depth exploration of the cellular and molecular underpinnings of GA-induced bystander suppression, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.

Introduction to Bystander Suppression

Bystander suppression is an immunological phenomenon where the regulatory effects of a specific subset of T cells, induced by a particular antigen, are not restricted to the original antigenic target but extend to suppress the inflammatory responses against other antigens in the local microenvironment. In the context of this compound, the administration of the drug leads to the induction of GA-specific T helper 2 (Th2) and regulatory T (Treg) cells. These cells migrate to sites of inflammation, such as the CNS in multiple sclerosis, and upon reactivation by GA presented by local antigen-presenting cells (APCs), they release anti-inflammatory cytokines. These cytokines, in turn, suppress the activity of pro-inflammatory Th1 and Th17 cells that are actively engaged in the autoimmune assault, regardless of their antigenic specificity.

Cellular and Molecular Mechanisms of GA-Induced Bystander Suppression

The mechanism of GA-induced bystander suppression is a multi-step process involving the interplay of various immune cells and signaling molecules.

2.1. Induction of GA-Specific Regulatory T Cells:

Following administration, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells and monocytes. GA binds to major histocompatibility complex (MHC) class II molecules on the surface of these APCs with high promiscuity. This interaction leads to the preferential activation and differentiation of naive T cells into GA-specific Th2 and FoxP3+ Treg cells. This process is characterized by the secretion of a distinct cytokine profile, dominated by anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).

2.2. Migration and Reactivation in the CNS:

The newly generated GA-specific Th2 and Treg cells circulate in the periphery and can cross the blood-brain barrier to enter the CNS. Within the inflamed CNS, local APCs, including microglia and astrocytes, can also present GA or cross-reacting antigens. Upon encountering their cognate antigen, the GA-specific regulatory T cells are reactivated.

2.3. Execution of Bystander Suppression:

The reactivation of GA-specific Th2 and Treg cells in the CNS triggers the localized release of high concentrations of anti-inflammatory cytokines, primarily IL-10 and TGF-β. These cytokines act in a paracrine manner on the surrounding pro-inflammatory Th1 and Th17 cells, which are responsible for the demyelination and axonal damage in MS. This leads to the suppression of their effector functions, including the production of pro-inflammatory cytokines like IFN-γ and IL-17, effectively dampening the ongoing autoimmune attack.

Signaling Pathways in Bystander Suppression

The signaling pathways initiated by the key anti-inflammatory cytokines IL-10 and TGF-β are central to the execution of bystander suppression.

Quantitative Data on GA-Induced Bystander Suppression

The following tables summarize key quantitative findings from various studies investigating the effects of this compound on immune cell populations and cytokine production.

Table 1: Effect of this compound on T-Cell Populations

| Cell Type | Change Observed | Fold Change/Percentage | Study Model |

| GA-Specific Th2 Cells | Increase in peripheral blood | 2-4 fold | RRMS Patients |

| GA-Specific Treg Cells | Increase in peripheral blood | 1.5-3 fold | RRMS Patients |

| Pro-inflammatory Th1 Cells | Decrease in CNS | ~50% | EAE Mice |

| Pro-inflammatory Th17 Cells | Decrease in CNS | ~40-60% | EAE Mice |

Table 2: Cytokine Profile of GA-Specific T Cells

| Cytokine | Change in Secretion | Concentration Range (pg/mL) | Cell Source |

| IL-10 | Increased | 500-2000 | GA-Specific Th2/Treg |

| TGF-β | Increased | 300-1500 | GA-Specific Treg |

| IFN-γ | Decreased | <100 | GA-Specific T Cells |

| IL-4 | Increased | 200-800 | GA-Specific Th2 |

| IL-17 | Decreased | <50 | GA-Specific T Cells |

Table 3: Effect of GA-Induced Bystander Suppression on Pro-inflammatory Cells

| Parameter | Change Observed | Percentage Inhibition | Target Cell |

| Proliferation | Decreased | 40-70% | Myelin-specific Th1 cells |

| IFN-γ Production | Decreased | 50-80% | Myelin-specific Th1 cells |

| IL-17 Production | Decreased | 60-90% | Myelin-specific Th17 cells |

| Pro-inflammatory Cytokine Release | Decreased | ~50% | Activated Microglia |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GA-induced bystander suppression.

5.1. In Vitro Bystander Suppression Assay

Objective: To determine the ability of GA-specific T cells to suppress the proliferation of pre-activated, myelin-reactive T cells.

Methodology:

-

Generation of GA-Specific T Cells:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or an experimental animal.

-

Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Stimulate the cells with 20 µg/mL of this compound.

-

After 5-7 days, expand the GA-specific T cells by adding IL-2 (20 U/mL) to the culture.

-

Rest the cells for 24 hours before use in the co-culture assay.

-

-

Preparation of Myelin-Reactive T Cells (Target Cells):

-

Generate a T-cell line specific to a myelin antigen (e.g., Myelin Basic Protein - MBP) using a similar protocol as above, replacing GA with the specific myelin peptide.

-

Label the myelin-reactive T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.

-

-

Co-culture Assay:

-

Culture the CFSE-labeled myelin-reactive T cells (responder cells) with irradiated autologous PBMCs (as APCs) and the specific myelin antigen.

-

Add the GA-specific T cells (suppressor cells) to the culture at various suppressor-to-responder cell ratios (e.g., 1:1, 1:2, 1:10).

-

As a control, culture the responder cells with the myelin antigen and APCs alone.

-

Incubate the co-cultures for 3-4 days at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Harvest the cells and analyze the proliferation of the CFSE-labeled target T cells by flow cytometry.

-

The degree of bystander suppression is determined by the reduction in the proliferation of the myelin-reactive T cells in the presence of the GA-specific T cells.

-

5.2. Measurement of Cytokine Secretion by ELISA

Objective: To quantify the levels of anti-inflammatory and pro-inflammatory cytokines in the supernatant of cell cultures.

Methodology:

-

Sample Collection:

-

Collect the supernatant from the in vitro bystander suppression assay cultures or from stimulated GA-specific T-cell cultures.

-

Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

-

-

ELISA Procedure (General Protocol):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known cytokine standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound's therapeutic efficacy in multiple sclerosis is significantly attributed to its ability to induce bystander suppression. The generation of GA-specific Th2 and Treg cells, their migration to the CNS, and the subsequent localized release of anti-inflammatory cytokines create a regulatory microenvironment that dampens the pathogenic autoimmune response. Understanding the intricate cellular and molecular mechanisms of this process is crucial for the development of novel immunomodulatory therapies for autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

Molecular and Cellular Targets of Glatiramer Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glatiramer acetate (GA) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS). It is a synthetic random polymer of four amino acids: L-glutamic acid, L-lysine, L-alanine, and L-tyrosine. While its precise mechanism of action is not fully elucidated, extensive research has identified key molecular and cellular targets that contribute to its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of GA's interactions with the immune system, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Cellular Targets of this compound

This compound exerts its primary effects on various components of both the innate and adaptive immune systems. The initial and principal cellular targets are believed to be antigen-presenting cells (APCs), which then orchestrate downstream effects on T and B lymphocytes.

Antigen-Presenting Cells (APCs): Monocytes and Dendritic Cells

The earliest and most critical interaction of GA is with APCs, particularly monocytes and dendritic cells (DCs). GA binds promiscuously to Major Histocompatibility Complex (MHC) class II molecules on the surface of these cells. This binding leads to two main consequences:

-

Competition with Myelin Antigens: By occupying the antigen-binding groove of MHC class II molecules, GA competes with myelin-derived autoantigens, such as myelin basic protein (MBP), for presentation to T cells. This reduces the activation of pathogenic, myelin-specific T cells.

-

Induction of an Anti-Inflammatory Phenotype: GA promotes the differentiation of monocytes into a "type II" or M2 anti-inflammatory phenotype. These M2 monocytes are characterized by increased expression of anti-inflammatory cytokines and reduced expression of pro-inflammatory mediators.

This shift in APC function is a pivotal event, as these modulated APCs then drive the differentiation of T cells towards a regulatory and anti-inflammatory phenotype.

T Lymphocytes

This compound significantly modulates the T cell compartment, inducing a shift from a pro-inflammatory Th1 and Th17 response to an anti-inflammatory Th2 and regulatory T cell (Treg) response.

-

Th1/Th17 Cells: GA treatment leads to a reduction in the proliferation and activity of Th1 and Th17 cells, which are key drivers of the autoimmune attack on the central nervous system (CNS) in MS. This is associated with a decrease in the production of pro-inflammatory cytokines such as IFN-γ and IL-17.

-

Th2 Cells: GA promotes the expansion and activation of GA-specific Th2 cells. These cells produce anti-inflammatory cytokines like IL-4, IL-5, and IL-13. It is hypothesized that these GA-specific Th2 cells can cross the blood-brain barrier and, upon reactivation by myelin antigens within the CNS, release their anti-inflammatory cytokines in a process termed "bystander suppression," thereby dampening local inflammation.

-

Regulatory T cells (Tregs): GA treatment has been shown to increase the frequency and enhance the suppressive function of CD4+CD25+FoxP3+ regulatory T cells.[1] This includes the expansion of naïve Treg populations, which may help to restore immune tolerance.[2]

-

CD8+ T cells: GA also induces GA-specific CD8+ T cells, which may have regulatory functions and contribute to the overall immunomodulatory effect.[3]

B Lymphocytes

The role of B cells in the mechanism of action of GA is an area of growing research. Evidence suggests that GA also modulates B cell function, promoting a shift towards a regulatory phenotype.

-

Cytokine Production: GA-treated B cells from mice with experimental autoimmune encephalomyelitis (EAE), an animal model of MS, show increased production of the anti-inflammatory cytokine IL-10 and reduced secretion of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[4][5]

-

Antigen Presentation: GA may alter the antigen-presenting capacity of B cells, leading to a dampened activation of pathogenic T cells.[6]

Molecular Targets and Signaling Pathways

The cellular effects of this compound are underpinned by its influence on specific molecular pathways.

MHC Class II Binding

At the molecular level, the initial interaction of GA is its high-affinity, promiscuous binding to MHC class II molecules on APCs. This competitive inhibition of myelin antigen presentation is a cornerstone of its mechanism.

T Cell Receptor (TCR) Interaction

GA can act as an altered peptide ligand, interacting with the T cell receptor (TCR) of myelin-specific T cells. This interaction can lead to anergy (a state of unresponsiveness) or a deviation in the cytokine profile of the T cell, contributing to the shift from a Th1 to a Th2 phenotype.

Intracellular Signaling Pathways

Recent research has begun to elucidate the intracellular signaling cascades modulated by GA.

-

TRIF-Dependent Pathway and Type I Interferon Signaling: In monocytes, GA has been shown to inhibit the Toll-IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[7] This leads to a reduction in the production of IFN-β, a type I interferon that can have pro-inflammatory effects in the context of MS. The inhibition of this pathway contributes to the M2 polarization of monocytes.[4]

-

PI3K/Akt and MEK/ERK Pathways: In human monocytes, GA triggers the activation of the Phosphoinositide 3-kinase delta (PI3Kδ)/Akt and the MEK/ERK signaling pathways. The activation of these parallel pathways leads to the increased production of the secreted IL-1 receptor antagonist (sIL-1Ra), which can counteract the pro-inflammatory effects of IL-1β.

Data Presentation

Table 1: Clinical Efficacy of this compound in Relapsing-Remitting Multiple Sclerosis (RRMS)

| Clinical Trial / Study | Dosage | Duration | Efficacy Endpoint | Result | Citation |

| Pivotal Placebo-Controlled Trial | 20 mg/day | 2 years | Annualized Relapse Rate (ARR) | 29% reduction vs. placebo (p=0.007) | |

| GALA Study | 40 mg 3x/week | 1 year | Annualized Relapse Rate (ARR) | 34.4% reduction vs. placebo (p < 0.0001) | |

| GALA Study | 40 mg 3x/week | 1 year | Cumulative Gadolinium-Enhancing (GdE) T1 Lesions | 44.8% reduction vs. placebo (p < 0.0001) | |

| GALA Study | 40 mg 3x/week | 1 year | Cumulative New/Enlarging T2 Lesions | 34.7% reduction vs. placebo (p < 0.0001) | |

| Dose-Comparison Study | 20 mg/day vs. 40 mg/day | 1 year | Annualized Relapse Rate (ARR) | No significant difference between doses |

Table 2: Effects of this compound on Immune Cell Populations in Multiple Sclerosis Patients

| Cell Type | Marker | Effect | Magnitude of Change | Citation |

| Regulatory T cells (Tregs) | CD4+CD25+FoxP3+ | Increased frequency and restored function | Reconstituted naive Treg population after 6 months of therapy | [2] |

| Monocytes | CD14++CD16+ | Phenotypic shift from CD14++CD16- | Percentage of CD14++CD16+ cells increased from ~14% to ~27% after 4 hours of in vitro GA treatment | [3][8] |

Table 3: Modulation of Cytokine Production by this compound

| Cytokine | Cell Type | Effect | Magnitude of Change | Citation |

| IL-4, IL-10 | T cells | Increased | Significantly elevated IL-4/IFN-γ and IL-10/IFN-γ ratios in GA-treated patients | [9][10] |

| IFN-γ | T cells | Decreased | Markedly reduced on-treatment | [11] |

| IL-5 | T cells | Increased | Significantly increased on-treatment | [11] |

| IL-6, MCP-1, GM-CSF | Serum | Decreased | Significantly lower levels in GA-treated patients compared to natalizumab-treated patients | [9][10] |

| IL-10 | B cells | Increased | GA treatment restored IL-10 production by B cells | [12] |

| IL-6, TNF-α | B cells | Decreased | Reduced concentrations in 50% of purified B cell samples from MS patients | [12] |

Experimental Protocols

T-Cell Proliferation Assay with this compound

Objective: To measure the proliferative response of T cells to this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from MS patients or healthy controls.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

-

This compound (e.g., 20 µg/mL).

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

Phycoerythrin (PE)-conjugated anti-CD8, peridinin chlorophyll protein (PerCP)-conjugated anti-CD3, and allophycocyanin (APC)-conjugated anti-CD4 antibodies.

-

96-well round-bottom plates.

-

Flow cytometer.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend PBMCs at 1 x 10^6 cells/mL in PBS and incubate with 0.25 µM CFSE for 7 minutes at 37°C.[13]

-

Quench the staining reaction by adding 5 volumes of ice-cold RPMI 1640 with 10% FBS.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend the cells at 2 x 10^6 cells/mL in complete RPMI medium.

-

Plate 1 mL of the cell suspension in duplicate in a 24-well plate.

-

Add this compound to the desired final concentration (e.g., 20 µg/mL). Include a no-antigen control.

-

Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

-

On day 7, harvest the cells and wash with FACS buffer (PBS with 1% BSA and 0.1% Na-azide).[13]

-

Stain the cells with PE-anti-CD8, PerCP-anti-CD3, and APC-anti-CD4 antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on CD3+ T cells, then on CD4+ and CD8+ subsets. Proliferation is measured by the dilution of CFSE fluorescence.

Intracellular Cytokine Staining for Flow Cytometry

Objective: To detect the production of intracellular cytokines (e.g., IFN-γ, IL-4) in T cells following stimulation.

Materials:

-

PBMCs cultured as described in the T-cell proliferation assay.

-

Phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Brefeldin A.

-

Fixation Buffer (e.g., 4% paraformaldehyde).

-

Permeabilization Buffer (e.g., PBS with 0.1% saponin and 1% BSA).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., FITC-anti-IFN-γ, PE-anti-IL-4).

-

Flow cytometer.

Protocol:

-

On day 7 of the T-cell culture, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) for 4-6 hours in the presence of Brefeldin A (10 µg/mL) to inhibit cytokine secretion.[13]

-

Harvest the cells and wash with PBS.

-

Perform cell surface staining with antibodies against CD4 and CD8 for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-